molecular formula C11H14ClN3O3S B13823983 methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate

methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate

Cat. No.: B13823983
M. Wt: 303.77 g/mol
InChI Key: XBLGXGXDPSIBFB-UHFFFAOYSA-N
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Description

Methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate is a complex organic compound featuring a pyrimidine ring substituted with a chloro group and an ethylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate typically involves multi-step organic reactions. One common approach is the condensation of 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxylic acid with beta-alanine methyl ester in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an anhydrous solvent like dichloromethane under inert atmosphere .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The ethylsulfanyl and chloro groups play crucial roles in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • 5-chloro-2-(methylsulfanyl)pyrimidine-4-carboxylic acid
  • 5-chloro-2-(ethylsulfanyl)pyrimidine-4-carboxamide
  • 5-chloro-2-(ethylsulfanyl)pyrimidine-4-yl acetate

Uniqueness

Methyl N-{[5-chloro-2-(ethylsulfanyl)pyrimidin-4-yl]carbonyl}-beta-alaninate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the beta-alanine ester moiety differentiates it from other similar compounds, potentially enhancing its solubility and bioavailability .

Properties

Molecular Formula

C11H14ClN3O3S

Molecular Weight

303.77 g/mol

IUPAC Name

methyl 3-[(5-chloro-2-ethylsulfanylpyrimidine-4-carbonyl)amino]propanoate

InChI

InChI=1S/C11H14ClN3O3S/c1-3-19-11-14-6-7(12)9(15-11)10(17)13-5-4-8(16)18-2/h6H,3-5H2,1-2H3,(H,13,17)

InChI Key

XBLGXGXDPSIBFB-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NC=C(C(=N1)C(=O)NCCC(=O)OC)Cl

Origin of Product

United States

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